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molecular formula C8H11BClNO2 B3080937 3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride CAS No. 1093642-78-4

3-(Aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride

Cat. No. B3080937
M. Wt: 199.44
InChI Key: SDIIXJTURMFNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895534B2

Procedure details

To a solution of 3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol (965 mg, 5 mmol) in ethanol (30 mL) were added ammonia (2M solution in ethanol, 18 mL, 36 mmol) and Raney 2800 Nickel (⅓ teaspoon of a slurry in water). The reaction mixture was subjected to hydrogenation at 45 atmospheres for 2 h at rt. The resulting mixture was filtered through Celite and the filtrate was concentrated in vacuo yielding the crude amine. The amine was dissolved in dioxanes (10 mL) and HCl (4M in dioxanes, 5 mL, 20 mmol) was added. After 1 h, the suspension was concentrated and the resulting solid was washed with hexanes followed by ether yielding 3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride (917 mg, 4.6 mmol, 92% yield) as a white solid.
Name
3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dioxanes
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH:5]1[O:9][B:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]1=2)([O-])=O.N.[ClH:16]>C(O)C.O.[Ni]>[ClH:16].[NH2:1][CH2:4][CH:5]1[O:9][B:8]([OH:10])[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]1=2 |f:6.7|

Inputs

Step One
Name
3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol
Quantity
965 mg
Type
reactant
Smiles
[N+](=O)([O-])CC1C2=C(B(O1)O)C=CC=C2
Name
Quantity
18 mL
Type
reactant
Smiles
N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dioxanes
Quantity
10 mL
Type
solvent
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding the crude amine
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the suspension was concentrated
WASH
Type
WASH
Details
the resulting solid was washed with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NCC1C2=C(B(O1)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.6 mmol
AMOUNT: MASS 917 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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